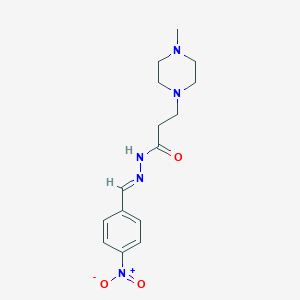

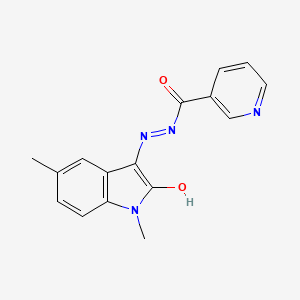

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylpropanamide” belongs to a class of chemicals characterized by the presence of a pyrimidinyl group, often associated with diverse biological activities and pharmaceutical applications. Research into similar compounds has revealed their potential in various medicinal chemistry applications due to their unique chemical structures and reactivity profiles.

Synthesis Analysis

Compounds with pyrimidinyl groups can be synthesized through various chemoselective reactions, as demonstrated in a study involving the selective synthesis of hexahydro-4-pyrimidinones and oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, showing the versatility of pyrimidinyl precursors in chemical synthesis (Hajji et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrimidinyl-based compounds can be elucidated using various spectroscopic techniques, including NMR, FT-IR, and MS, alongside X-ray crystallography for detailed structural insights. For instance, a novel compound featuring a pyrido[2,3-d]pyrimidin-6-yl group was fully characterized, highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Zhou et al., 2021).

Chemical Reactions and Properties

Pyrimidinyl compounds undergo various chemical reactions, reflecting their broad utility in synthetic organic chemistry. For example, the synthesis of thieno[2,3-d]pyrimidines with antianaphylactic activity involved multiple reaction steps, including hydrolysis, cyclization, and reaction with pyrrolidine, showcasing the complex reaction pathways possible with pyrimidinyl scaffolds (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of pyrimidinyl-containing compounds, such as solubility, melting point, and thermal stability, can significantly impact their practical applications. Studies on related aromatic polyamides and polyimides derived from pyrimidinyl and other aromatic compounds provide insights into the influence of molecular structure on physical properties, highlighting their amorphous nature and high thermal stability (Mikroyannidis, 1999).

Scientific Research Applications

Chemoselective Synthesis

The compound's reactivity has been studied for its potential in chemoselective synthesis processes. For instance, research has demonstrated the chemoselective reactions of related compounds with electrophiles, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines. This showcases its utility in the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Hajji et al., 2002).

Anticancer and Anti-inflammatory Agents

Another area of application involves the synthesis of novel compounds derived from this chemical structure for potential use as anticancer and anti-inflammatory agents. A study highlighted the synthesis of new heterocyclic compounds, indicating their utility in inhibiting cyclooxygenase and exhibiting analgesic and anti-inflammatory activities. This research opens pathways for developing new therapeutic agents based on the chemical scaffold of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylpropanamide (Abu‐Hashem et al., 2020).

Supramolecular Assemblies

The compound has also found applications in the development of supramolecular assemblies. A study demonstrated the use of pyrimidine derivatives in co-crystallization with crown ethers to form complex 2D and 3D networks through extensive hydrogen-bonding interactions. This research highlights the compound's potential in creating novel materials with unique structural and functional properties (Fonari et al., 2004).

Polymer Science

In polymer science, derivatives of this compound have been used to synthesize novel polyamides and polyimides. These materials have been characterized for their solubility, thermal stability, and other physical properties, demonstrating the compound's relevance in creating high-performance polymers with potential applications in electronics, coatings, and other advanced materials applications (Yang & Lin, 1994; 1995).

Fluorescence Studies

Additionally, p-hydroxycinnamic acid derivatives of the compound have been synthesized and investigated for their binding interactions with bovine serum albumin (BSA) through fluorescence studies. This research contributes to our understanding of the molecular interactions and binding mechanisms of similar compounds, which is crucial for designing fluorescent probes and studying protein-ligand interactions (Meng et al., 2012).

Safety and Hazards

properties

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-11(7-6-9-4-2-1-3-5-9)15-10-8-14-13(19)16-12(10)18/h1-5,8H,6-7H2,(H,15,17)(H2,14,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUNIKKUSSDBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)